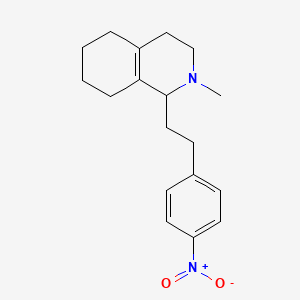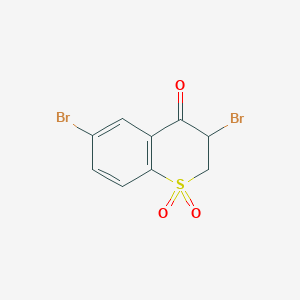
3,6-Dibromothiochroman-4-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromothiochroman-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H6Br2O3S. It is a derivative of thiochromanone, where bromine atoms are substituted at the 3rd and 6th positions, and the compound is further oxidized to form a 1,1-dioxide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromothiochroman-4-one 1,1-dioxide typically involves the bromination of thiochroman-4-one followed by oxidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The bromination is followed by oxidation using hydrogen peroxide or other oxidizing agents to achieve the 1,1-dioxide form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
3,6-Dibromothiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form thiochroman derivatives.
Oxidation Reactions: Further oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide can be used to substitute bromine atoms, forming azide derivatives.
Reduction: Sodium borohydride or other reducing agents can be used under mild conditions to reduce the compound.
Oxidation: Hydrogen peroxide or other strong oxidizing agents are used to achieve further oxidation.
Major Products Formed
Azide Derivatives: Formed from nucleophilic substitution reactions.
Reduced Thiochroman Derivatives: Formed from reduction reactions.
Sulfone Derivatives: Formed from further oxidation reactions.
科学研究应用
3,6-Dibromothiochroman-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3,6-Dibromothiochroman-4-one 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it could be a potent inhibitor of cysteine proteases and other thiol-containing enzymes .
相似化合物的比较
Similar Compounds
Thiochroman-4-one: The parent compound without bromine substitutions.
3-Bromothiochroman-4-one: A mono-brominated derivative.
6-Bromothiochroman-4-one: Another mono-brominated derivative.
Thiochroman-4-one 1,1-dioxide: The oxidized form without bromine substitutions.
Uniqueness
3,6-Dibromothiochroman-4-one 1,1-dioxide is unique due to the presence of two bromine atoms and the sulfone group. This combination enhances its reactivity and potential biological activity compared to its mono-brominated or non-brominated counterparts. The dual bromination increases the compound’s electrophilicity, making it more reactive towards nucleophiles, which is advantageous in various chemical and biological applications .
属性
分子式 |
C9H6Br2O3S |
|---|---|
分子量 |
354.02 g/mol |
IUPAC 名称 |
3,6-dibromo-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H6Br2O3S/c10-5-1-2-8-6(3-5)9(12)7(11)4-15(8,13)14/h1-3,7H,4H2 |
InChI 键 |
VCTORWBORJAJTP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)

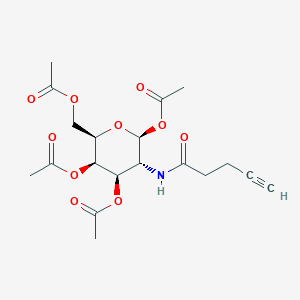
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
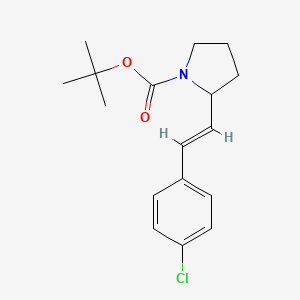
![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)
![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)

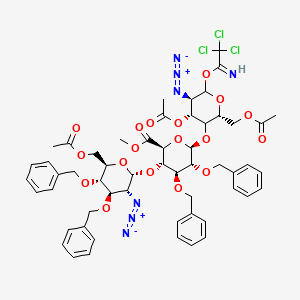
![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)
